molecular formula C23H20N2O6S B13135652 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone CAS No. 79641-29-5

1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone

Cat. No.: B13135652
CAS No.: 79641-29-5
M. Wt: 452.5 g/mol
InChI Key: CNCQCRCJZPZPKA-UHFFFAOYSA-N
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Description

1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments. This particular compound is notable for its unique structure, which includes both amino and sulphonyl groups, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone typically involves multiple steps:

    Starting Materials: The synthesis begins with anthraquinone as the core structure.

    Functionalization: The anthraquinone is first functionalized with an amino group at the 1-position.

    Sulphonylation: The next step involves the introduction of the sulphonyl group. This is achieved by reacting the aminoanthraquinone with a sulphonyl chloride derivative.

    Hydroxyethylation: The final step involves the addition of the hydroxyethyl group, which is typically done using ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large batch reactors are used to carry out the sulphonylation and hydroxyethylation steps.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.

    Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent marker.

    Medicine: Investigated for its potential use in drug development, particularly in cancer therapy due to its ability to intercalate with DNA.

    Industry: Utilized as a dye in textiles and as a pigment in paints and coatings.

Mechanism of Action

The mechanism of action of 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone involves:

    Molecular Targets: The compound can intercalate with DNA, disrupting the replication process.

    Pathways Involved: It can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone: Known for its unique combination of amino and sulphonyl groups.

    1-Amino-4-hydroxyanthraquinone: Lacks the sulphonyl group, making it less versatile in certain reactions.

    1-Amino-4-sulphoanthraquinone: Does not have the hydroxyethyl group, limiting its applications in biological studies.

Uniqueness

This compound stands out due to its multifunctional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to intercalate with DNA and induce apoptosis makes it a promising candidate for cancer research.

Properties

CAS No.

79641-29-5

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

1-amino-4-[5-(2-hydroxyethylsulfonyl)-2-methoxyanilino]anthracene-9,10-dione

InChI

InChI=1S/C23H20N2O6S/c1-31-19-9-6-13(32(29,30)11-10-26)12-18(19)25-17-8-7-16(24)20-21(17)23(28)15-5-3-2-4-14(15)22(20)27/h2-9,12,25-26H,10-11,24H2,1H3

InChI Key

CNCQCRCJZPZPKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCO)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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